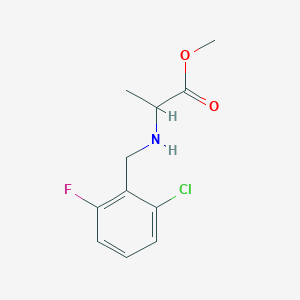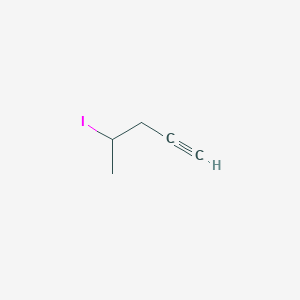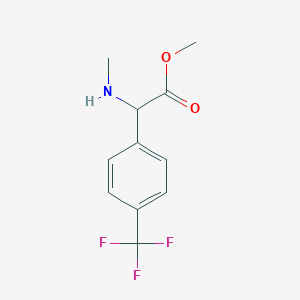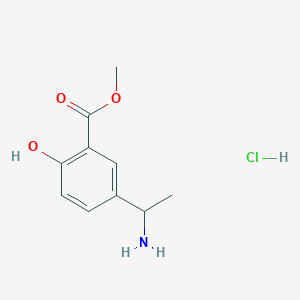amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,5-difluorophenyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a difluorophenyl moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the acetic acid derivative: The Boc-protected amine is then reacted with 2,5-difluorobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis. These systems allow for better control over reaction conditions and improved yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl moiety, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing premature reactions. The difluorophenyl moiety enhances the compound’s binding affinity and specificity towards its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{(Tert-butoxy)carbonylamino}-3-methylbutanoic acid: A valine derivative with similar Boc protection.
2-{(Tert-butoxy)carbonylamino]-3-hydroxy-3-phenylpropanoic acid: A compound with a similar Boc-protected amine and phenyl group
Uniqueness
2-{(Tert-butoxy)carbonylamino}-2-(2,5-difluorophenyl)acetic acid is unique due to the presence of the difluorophenyl moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific research applications where fluorine atoms play a crucial role in enhancing biological activity or chemical stability .
Eigenschaften
Molekularformel |
C14H17F2NO4 |
|---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
2-(2,5-difluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)9-7-8(15)5-6-10(9)16/h5-7,11H,1-4H3,(H,18,19) |
InChI-Schlüssel |
FKBQZXYWGWXPOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(C1=C(C=CC(=C1)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)


![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)

![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)

